molecular formula C9H15F3N2O3 B185133 tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate CAS No. 160502-09-0

tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate

Cat. No. B185133
Key on ui cas rn: 160502-09-0
M. Wt: 256.22 g/mol
InChI Key: LRIIKOSSPGMOTQ-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

The compound (6.57 g, 25.6 mmol) obtained in step A was dissolved in tetrahydrofuran (100 ml), and the mixture was stirred under ice-cooling. Then, a suspension of lithium aluminum hydride (1.94 g, 51.2 mmol) in tetrahydrofuran (50 ml) was slowly added dropwise. Thereafter, the mixture was stood overnight at room temperature. The reaction mixture was ice-cooled again, water (2 ml), 1N aqueous sodium hydroxide solution (4 ml) and water (2 ml) were added in this order with stirring, and the mixture was stirred at room temperature for 5 hr. The insoluble material was filtered off through celite, and the obtained solution was concentrated under reduced pressure to give the title compound (4.56 g, yield 74%) as a yellow oil.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][CH2:6][CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[F:1][C:2]([F:16])([F:17])[CH2:3][NH:5][CH2:6][CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
FC(C(=O)NCCNC(OC(C)(C)C)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled again
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the obtained solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CNCCNC(OC(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.56 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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